1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Description
Structural Classification and IUPAC Nomenclature
The compound this compound represents a sophisticated example of organoboron heterocyclic chemistry, classified within the broader category of boronate ester derivatives. The International Union of Pure and Applied Chemistry designation for this compound is 1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole, which systematically describes its structural components and substitution pattern. The molecular formula of carbon seventeen hydrogen twenty-nine boron two nitrogen oxygen four (C₁₇H₂₉B₂NO₄) indicates the presence of two boron atoms incorporated within protective dioxaborolane rings, commonly referred to as pinacol boronate esters. The compound maintains a molecular weight of 333.0 grams per mole, positioning it within the mid-range molecular weight category for synthetic organic intermediates.
The structural architecture features a central pyrrole heterocycle bearing a methyl substituent at the nitrogen position and two bulky boronate ester groups at the 2,4-positions of the five-membered ring. Each boronate ester consists of a boron atom coordinated within a six-membered dioxaborolane ring formed through chelation with a pinacol moiety containing four methyl groups. The Chemical Abstracts Service registry number 1278579-60-4 provides unique identification for this compound within chemical databases and commercial suppliers. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)B3OC(C(O3)(C)C)(C)C encodes the complete connectivity information in a linear format suitable for computational analysis.
The compound's structural classification places it within the intersection of several important chemical categories: heterocyclic compounds due to the pyrrole core, organoboron compounds through the boronate ester functionality, and protected synthetic intermediates owing to the pinacol protecting groups. Heterocyclic compounds constitute approximately half of all known organic compounds and play crucial roles in both natural products and pharmaceutical applications. The five-membered pyrrole ring system belongs to the category of aromatic heterocycles, which are characterized by their stability and ease of formation compared to smaller ring systems. The boronate ester functionality represents a protected form of boronic acid that maintains synthetic utility while providing enhanced stability for isolation and characterization.
Historical Context in Boron-Containing Heterocyclic Chemistry
The development of boron-containing heterocyclic compounds has evolved significantly since the mid-twentieth century, with early pioneering work establishing the foundation for modern organoboron chemistry. The chemistry of organoboron compounds gained substantial momentum following the recognition of their unique electronic properties and synthetic utility in carbon-carbon bond formation reactions. Boron's position in the periodic table as an electron-deficient element with only three valence electrons creates distinctive reactivity patterns that distinguish organoboron compounds from their carbon analogs. The incorporation of boron into heterocyclic frameworks has historically presented challenges due to the element's tendency toward coordination with electron-rich species and its sensitivity to hydrolysis under basic conditions.
Early investigations into boron heterocycles focused primarily on simple boranes and borazines, with the systematic exploration of more complex boronate ester systems emerging in subsequent decades. The development of pinacol boronate esters as stable, isolable forms of boronic acids represented a crucial advancement that enabled the practical application of organoboron compounds in synthetic chemistry. Research by Torssell in 1957 on benzoxaborole demonstrated the potential for creating stable boron-containing heterocycles through strategic molecular design. The benzoxaborole framework exhibited remarkable stability toward both acidic and basic aqueous conditions, contrasting with the general instability of simple boronic acids.
The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, revolutionized the synthetic utility of organoboron compounds and drove increased interest in developing new boronate ester derivatives. The Suzuki reaction utilizes organoboron compounds to form carbon-carbon bonds through transmetalation with organopalladium complexes, creating a powerful tool for constructing complex molecular architectures. This transformation has become one of the most widely employed methods for carbon-carbon bond formation in both academic research and industrial applications. The requirement for stable, easily handled organoboron reagents in these reactions spurred the development of various boronate ester protecting groups, with pinacol esters emerging as the most commonly utilized due to their balance of stability and reactivity.
Contemporary research in boron heterocycle chemistry has expanded to encompass diverse structural motifs and applications ranging from materials science to medicinal chemistry. The field has witnessed significant advances in the synthesis and characterization of boron-containing aromatic systems, including boroles, borabenzenes, and various fused ring systems. Boroles, which are five-membered boron-containing rings with antiaromatic character, have attracted particular attention due to their unique electronic properties and potential applications in organic electronics. The development of borabenzene derivatives, where boron replaces a carbon atom in the benzene ring, has provided insights into the electronic effects of boron substitution in aromatic systems.
The pharmaceutical industry has shown increasing interest in boron-containing compounds following the successful development of several boron-based drugs. The approval of tavaborole as an antifungal agent marked a significant milestone in demonstrating the therapeutic potential of boron heterocycles. Recent research has explored the incorporation of boron heterocycles into DNA-encoded libraries, expanding the chemical space available for drug discovery applications. These developments have validated the long-standing prediction that boron compounds hold significant untapped potential in medicinal chemistry applications.
Properties
IUPAC Name |
1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-13(20(9)11-12)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBHSWGFCDPVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718245 | |
| Record name | 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1278579-60-4 | |
| Record name | 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1278579-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalyst Systems
In a representative procedure, 1-methyl-2,4-dibromo-1H-pyrrole is treated with B₂Pin₂ in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium acetate in dimethylformamide (DMF) at 95°C. The reaction proceeds via sequential oxidative addition and transmetallation steps, yielding the target compound after 12–16 hours. Key parameters include:
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.1 equiv) | |
| Solvent | DMF | |
| Temperature | 95°C | |
| Boron Source | B₂Pin₂ (2.0 equiv) | |
| Base | Potassium acetate (5.0 equiv) | |
| Yield | 86% |
This method benefits from high regioselectivity, as the palladium catalyst preferentially targets halogenated positions on the pyrrole ring. Nuclear magnetic resonance (NMR) analysis confirms the absence of mono-borylated byproducts, attributed to the electron-deficient nature of the dihalogenated precursor.
Iridium-Catalyzed Direct C–H Borylation
An alternative route employs iridium-catalyzed C–H borylation, enabling direct functionalization of unactivated pyrrole positions. This method avoids pre-halogenation, streamlining synthesis but requiring precise control over steric and electronic effects.
Catalyst Composition and Substrate Compatibility
Using [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as ligands, the reaction achieves dual borylation of 1-methylpyrrole in cyclohexane at 90°C. The iridium complex activates C–H bonds at the 2- and 4-positions via a concerted metalation-deprotonation mechanism.
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (0.05 equiv) | |
| Ligand | dtbpy (0.1 equiv) | |
| Solvent | Cyclohexane | |
| Temperature | 90°C | |
| Reaction Time | 5 hours | |
| Yield | 70% |
This method’s efficiency depends on the methyl group’s electron-donating effect, which directs borylation to the adjacent positions. Gas chromatography-mass spectrometry (GC-MS) data indicate <5% over-borylation, highlighting the system’s selectivity.
Sequential Suzuki-Miyaura Coupling and Borylation
For substrates with pre-existing boronates, a stepwise approach combines Suzuki coupling and additional borylation. This method is advantageous when starting from mono-borylated intermediates.
Case Study: Iterative Borylation
In one protocol, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate undergoes a second borylation after tosyl group removal. The sequence involves:
-
Deprotection : Treatment with aqueous NaOH hydrolyzes the tosyl group.
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Halogenation : N-bromosuccinimide (NBS) brominates the 4-position.
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Borylation : Pd-catalyzed reaction with B₂Pin₂ installs the second boronate.
This method yields 78% overall product but requires additional purification steps, as noted in high-performance liquid chromatography (HPLC) traces.
Nickel-Catalyzed Carboboration Strategies
Emerging techniques utilize nickel catalysts for simultaneous carbon-boron bond formation. Although less common, nickel’s lower cost and unique reactivity offer potential advantages.
Reaction Optimization
A nickel(0) complex, [Ni(COD)₂], with tricyclohexylphosphine (PCy₃) promotes carboboration of alkenes linked to pyrrole derivatives. While primarily applied to aliphatic systems, adapting this method to aromatic substrates could enable novel pathways. Current limitations include moderate yields (50–60%) and competing side reactions, as observed inB NMR spectra.
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for the four methods:
| Method | Yield | Catalyst Cost | Steps | Scalability | Source Citation |
|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | 86% | High | 1 | Excellent | |
| Ir-Catalyzed C–H | 70% | Very High | 1 | Moderate | |
| Sequential Borylation | 78% | Moderate | 3 | Good | |
| Ni-Catalyzed | 55% | Low | 1 | Limited |
The palladium-based approach offers the best balance of yield and scalability, whereas iridium catalysis reduces pre-functionalization requirements at higher costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxaborolane groups to boronic esters or other reduced forms.
Substitution: The compound can participate in substitution reactions where the dioxaborolane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boronic esters.
Scientific Research Applications
Organic Synthesis
1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole serves as a versatile building block in organic synthesis. Its boronate ester functionality enables it to participate in various coupling reactions such as the Suzuki-Miyaura reaction. This reaction is critical for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Key Reactions :
- Suzuki-Miyaura Coupling : This method allows for the coupling of aryl halides with boronic esters to form biaryl compounds.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Coupling of aryl halides with boronic esters |
| Direct Borylation | Direct introduction of boron into organic substrates |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity. Studies have shown that derivatives of this compound may exhibit anticancer and anti-inflammatory properties.
Biological Activity Overview :
- Anticancer Activity : Preliminary studies indicate that related pyrrole compounds can inhibit the proliferation of cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| S1 | A375 | 1.71 ± 0.58 | 21.09 |
| S19 | MCF7 | 2.50 ± 0.70 | 15.00 |
The mechanism of action appears to be linked to the modulation of enzyme activities and cellular signaling pathways.
Materials Science
In materials science, this compound is utilized in the development of advanced materials due to its unique electronic properties. The presence of the boronate moiety allows for enhanced conductivity and reactivity in polymeric materials.
Applications in Materials Science :
- Polymer Production : Used as a precursor in synthesizing polymers with tailored electronic properties.
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of various pyrrole derivatives including this compound against several cancer cell lines such as breast (MCF7) and melanoma (A375). The findings indicated significant antiproliferative effects with IC50 values suggesting potent activity.
Case Study 2: Functional Materials Development
Research focused on incorporating this compound into polymer matrices for electronic applications demonstrated improved charge transport properties compared to traditional materials. This advancement opens avenues for developing more efficient electronic devices.
Mechanism of Action
The mechanism by which 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through boron-mediated mechanisms.
Comparison with Similar Compounds
Key Research Findings
Reactivity in Cross-Coupling
The dual boronate groups enable bis-functionalization in Suzuki-Miyaura reactions, a unique advantage over mono-boronate analogs. Applications include:
- Polymer Synthesis : Facile construction of conjugated polymers .
- Pharmaceutical Intermediates : Dual coupling sites allow modular assembly of complex architectures .
Table 2: Comparative Properties of Selected Analogs
Biological Activity
1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 308.18 g/mol. The compound features a pyrrole ring substituted with two boron-containing groups that can potentially enhance its reactivity and biological interaction.
Biological Activity Overview
Research on the biological activity of pyrrole derivatives has shown promising results in various areas, including antimicrobial and anticancer activities. The presence of the boron groups in this specific compound may contribute to its biological efficacy by facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance:
- A series of pyrrole-based compounds were synthesized and tested for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds possess considerable antibacterial effects with zones of inhibition ranging from 10 mm to 30 mm depending on the derivative structure .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| 1-Methyl-2,4-bis(4-borono) | 15 mm (E. coli) |
| 1-Methyl-2,4-bis(4-borono) | 20 mm (S. aureus) |
| Control (Standard Antibiotic) | 25 mm (various strains) |
Antifungal Activity
In addition to antibacterial effects, pyrrole derivatives have also shown antifungal properties. Compounds similar to this compound were evaluated against fungal strains such as Candida albicans and Aspergillus niger. Results indicated effective antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
The mechanisms by which pyrrole derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes critical for bacterial cell wall synthesis or fungal growth.
- Membrane Disruption : The lipophilic nature of the boron-containing groups may facilitate membrane penetration and disruption in microbial cells.
- Reactive Oxygen Species (ROS) Generation : Certain pyrrole derivatives are known to induce oxidative stress in microbial cells leading to cell death.
Case Studies
A notable study involved the synthesis and evaluation of a series of pyrrole derivatives for their antimicrobial activity. The study highlighted the importance of substituent variations on the biological activity:
- Synthesis Method : Compounds were synthesized via a modified Knorr reaction followed by hydrolysis and esterification.
- Results : Several compounds exhibited enhanced activity against resistant strains of bacteria and fungi compared to standard treatments.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential Miyaura borylation reactions. For example, starting with 1-methylpyrrole, bromination at the 2- and 4-positions followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions yields the bis-boronate ester. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in anhydrous solvents (e.g., toluene). Moisture-sensitive intermediates necessitate Schlenk-line techniques .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution pattern and boronate integration (e.g., absence of proton signals at boronation sites).
- ¹¹B NMR : Peaks near 30-35 ppm confirm boronate ester formation.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with boron.
- HPLC-PDA : Assess purity (>97% via area normalization) and detect isomers or byproducts .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent boronate hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture. Purging reaction vessels with inert gas minimizes oxidative deboronation .
Advanced Research Questions
Q. How does the dual boronate ester configuration influence reactivity in Suzuki-Miyaura cross-coupling reactions compared to mono-boronate analogs?
- Methodological Answer : The bis-boronate structure enables sequential coupling at both sites, but steric hindrance from the methyl and pinacol groups may reduce reaction rates. Kinetic studies using variable catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and monitoring intermediates via in situ NMR can optimize selectivity. Computational modeling (DFT) predicts transition-state geometries and electronic effects .
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions often arise from:
- Purity variations : Impurities (e.g., hydrolyzed boronate) reduce effective concentration. Validate purity via HPLC before use.
- Catalyst loading : Optimize Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., SPhos vs. PCy₃).
- Base selection : K₂CO₃ vs. CsF affects deprotonation efficiency in polar aprotic solvents.
- Systematic Design of Experiments (DoE) frameworks can isolate critical variables .
Q. What experimental designs are recommended to study the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolysis kinetics : Monitor boronate degradation via ¹¹B NMR or LC-MS in buffered solutions (pH 4–10) at 25–60°C.
- Activation energy calculation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- Moisture control : Compare stability in anhydrous DMSO vs. hydrated THF .
Q. How can computational methods predict the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic and steric effects at each boronate site. Fukui indices identify nucleophilic centers, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Pair with experimental validation using model substrates (e.g., para-substituted aryl halides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
